Ethylene-d4
Overview
Description
Ethylene-d4, also known as deuterated ethylene, is a compound with the molecular formula C2D4. It is a deuterated form of ethylene (C2H4), where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is used in various scientific research applications due to its unique properties .
Mechanism of Action
Target of Action
Ethylene-d4, also known as (2H4)Ethylene, primarily targets ethylene receptors in plants . These receptors play a crucial role in many aspects of plant growth, development, and stress responses . Ethylene signaling is initiated upon its binding to the ethylene receptors .
Mode of Action
This compound interacts with its targets, the ethylene receptors, resulting in various changes in plant physiology . The binding of ethylene to the receptors triggers a series of responses and effects observed in seed germination, stem cell division, cell elongation and differentiation, root hair growth, seedling nutation, sex determination, fruit ripening, senescence, abscission, and responses to salt, drought, flooding, cold stresses, etc .
Biochemical Pathways
This compound affects several biochemical pathways. It is synthesized from S-adenosylmethionine (SAM) via 1-aminocyclopropane-1-carboxylic acid (ACC). In plants, ACC synthase (ACS) and ACC oxidase (ACO), two key enzymes in the ethylene biosynthetic pathway, are tightly regulated both transcriptionally and posttranscriptionally to modulate ethylene biosynthesis . The ethylene-induced ETR2 is reduced in etr1 ethylene-insensitive, gain of function mutants, and elevated in etr1 loss-of-function mutants, indicating that ethylene-induced transcription of receptor gene is also regulated by other ethylene receptors .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It plays a crucial role in regulating plant signaling networks involved in responding to multiple biotic and abiotic stresses . It influences performance of plants under optimal and stressful environments by interacting with other signaling molecules . The action of ethylene depends on its concentration in the cell and the sensitivity of plants to the hormone .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Ethylene production is upregulated in response to diverse biotic and abiotic stressors such as pathogen attack, wounding, dehydration, chilling, and ozone . The lack of mobility in plants resulted in a complicated process of adaptation to the environment and the acquisition of defense mechanisms against diseases and predators .
Biochemical Analysis
Biochemical Properties
Ethylene-d4, like its parent molecule ethylene, interacts with a variety of enzymes and proteins. The ethylene signaling pathway is initiated upon its binding to the ethylene receptors . This compound may also interact with these receptors, potentially influencing biochemical reactions in a similar manner to ethylene.
Cellular Effects
This compound, due to its similarity to ethylene, may influence various types of cells and cellular processes. Ethylene has been shown to affect seed germination, stem cell division, cell elongation and differentiation, root hair growth, and more . It’s plausible that this compound could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is likely to be similar to that of ethylene. Ethylene exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound, due to its structural similarity, may interact with the same biomolecules and exert similar effects.
Temporal Effects in Laboratory Settings
Ethylene has been shown to have temporal effects on plant growth and development . It’s possible that this compound could have similar temporal effects, including impacts on the product’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as ethylene. Ethylene is produced in most tissues and cell types in higher plants, and its biosynthesis is tightly regulated . This compound, due to its structural similarity, may be involved in similar metabolic pathways.
Transport and Distribution
Ethylene is a gaseous molecule, which can be freely transported from one cell to another by diffusion . Given its similar structure, this compound is likely to have similar transport and distribution properties within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is likely to be similar to that of ethylene. Most components of the ethylene signaling pathway, other than transcription factors and protein turnover machinery, are associated with or lie within the endoplasmic reticulum (ER) membrane . Therefore, this compound may also be associated with the ER membrane.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylene-d4 can be synthesized through several methods:
Dehydrohalogenation of Deuterated Alkyl Halides: This involves treating deuterated alkyl halides with a strong base such as potassium hydroxide (KOH) in an alcoholic solution, resulting in the formation of (2H4)ethylene.
Dehydration of Deuterated Alcohols: Deuterated alcohols can be dehydrated using concentrated sulfuric acid at elevated temperatures (160-170°C) to produce (2H4)ethylene.
Industrial Production Methods
Industrial production of (2H4)ethylene typically involves the partial hydrogenation of deuterated acetylene in the presence of a catalyst such as palladium on barium sulfate (BaSO4) at around 200°C .
Chemical Reactions Analysis
Types of Reactions
Ethylene-d4 undergoes various chemical reactions, including:
Addition Reactions: It can participate in addition reactions with halogens, hydrogen halides, and other reagents to form deuterated derivatives.
Common Reagents and Conditions
Oxidation: Dioxygen (O2) under controlled conditions.
Addition Reactions: Halogens (e.g., Br2, Cl2), hydrogen halides (e.g., HBr, HCl).
Major Products
Oxidation: Deuterated acetaldehyde (C2D4O).
Addition Reactions: Deuterated halogenated compounds (e.g., C2D4Br2, C2D4Cl2).
Scientific Research Applications
Ethylene-d4 is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
Similar Compounds
Ethylene (C2H4): The non-deuterated form of (2H4)ethylene, widely used in industrial applications.
Deuterated Methane (CD4): Another deuterated hydrocarbon used in scientific research.
Uniqueness
Ethylene-d4 is unique due to the presence of deuterium atoms, which makes it an excellent tracer in scientific studies. Its physical and chemical properties differ slightly from those of ethylene, allowing researchers to distinguish between the two in experimental setups .
Properties
IUPAC Name |
1,1,2,2-tetradeuterioethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25549-98-8 | |
Record name | Ethene-1,1,2,2-d4, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25549-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30218454 | |
Record name | (2H4)Ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683-73-8 | |
Record name | Ethene-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H4)Ethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H4)Ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H4]ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethylene-d4?
A1: this compound has the molecular formula C2D4. Its molecular weight is 32.10 g/mol.
Q2: How is the structure of this compound confirmed?
A2: Various spectroscopic techniques are employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. For example, [] utilizes 13C NMR to analyze copolymers containing this compound. [https://www.semanticscholar.org/paper/d634fed8f82cdcbf5a893929c1c2598b66807b61]
Q3: What are the key vibrational modes observed in this compound?
A3: Infrared and Raman spectroscopy reveal significant vibrational modes in this compound, including the ν9 fundamental band around 2341 cm−1 [] and the ν11 band around 2201 cm−1 []. [https://www.semanticscholar.org/paper/5cfa7db7f0a3ba330c97366d67699acb328540b6] [https://www.semanticscholar.org/paper/0bca86ef46d1aeb77eb8bb96b60aa3a19c588c4e]
Q4: How does this compound behave in a liquid nitrogen solution?
A4: [] studied the reaction of this compound with oxygen atoms in liquid nitrogen solution at 77°K. The primary product observed was ethylene oxide, demonstrating the reactivity of this compound in cryogenic conditions. [https://www.semanticscholar.org/paper/486a876a37f679a2122e3c90dc29516cfe6c9835]
Q5: Can this compound be incorporated into polymers?
A5: Yes, this compound can be copolymerized with other monomers like ethylene and propylene. [] describes the synthesis and characterization of homogeneous copolymers of this compound and 1-alkenes using specific catalyst systems. [https://www.semanticscholar.org/paper/c9bd15325962726b7985eaf13f88659a074393be]
Q6: How is this compound used in studying catalytic reactions?
A6: this compound serves as a valuable isotopic label to elucidate reaction mechanisms in catalysis. For instance, [] uses this compound to investigate the activation mechanism of bimetallic precatalysts in norbornene polymerization. [https://www.semanticscholar.org/paper/a8b8cbca9ce65c8fbf25a0f0eb9a5cc7b0f52bfd]
Q7: Does the use of this compound instead of ethylene affect polymerization reactions?
A7: Yes, isotopic substitution can impact polymerization kinetics. [] showed that deuterium, as present in this compound, decreases the reactivity of ethylene in Ziegler-Natta catalyzed polymerization. [https://www.semanticscholar.org/paper/fccd1c6daec4bc1084170e89b8a177f4866578d9]
Q8: How is computational chemistry used to study this compound?
A8: Density Functional Theory (DFT) calculations are utilized to study the properties and reactivity of this compound. [] employed DFT to investigate the equilibrium deuterium isotope effect in the electrophilic bromination of ethylene and this compound. [https://www.semanticscholar.org/paper/acaa899c02ddf4b08b94177c13be1e522e8200ce]
Q9: Can computational models predict the behavior of this compound in chemical reactions?
A9: Yes, theoretical calculations, including those based on the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, can help predict the reaction dynamics of this compound. [] combined experimental data with ab initio calculations and RRKM theory to understand the reaction of the 1-propynyl radical with ethylene and this compound. [https://www.semanticscholar.org/paper/94b3d2e1364bf16c3e4207dc31ee235988825067]
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